Home > Products > Screening Compounds P51021 > 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate
2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate - 1579965-12-0

2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate

Catalog Number: EVT-270040
CAS Number: 1579965-12-0
Molecular Formula: C21H23N4O7PS2
Molecular Weight: 538.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2983559 is a receptor-interacting protein kinase 2 (RIPK2) inhibitor. It inhibits RIPK2 by 65% in a kinase assay when used at a concentration of 10 µM. GSK2983559 (10 µM) also inhibits VEGFR3 by greater than 90%, as well as 14 additional kinases by 60 to 89% in a panel of 344 kinases. In vivo, GSK2983559 (7.5 and 145 mg/kg twice per day) reduces colonic damage in a mouse model of TNBS-induced colitis. GSK2983559 is also a prodrug that is cleaved to an active metabolite in the gastrointestinal tract that inhibits RIPK2 more potently than GSK2983559.
GSK2983559 (compound 3) is a potent, specific and oral bioavailable receptor interacting protein 2 (RIP2) kinase inhibitor.
Overview

2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate is a complex organic compound with the molecular formula C21H23N4O7PS2C_{21}H_{23}N_{4}O_{7}PS_{2} and a molecular weight of 538.53 g/mol. This compound is recognized for its role as a receptor interacting protein 2 kinase inhibitor, which has potential applications in treating inflammatory diseases. The compound is classified under the category of organophosphates, specifically as a dihydrogen phosphate derivative, and it exhibits significant biological activity.

Synthesis Analysis

The synthesis of 2-((4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate can be achieved through several methods, typically involving the construction of the quinazoline and benzo[d]thiazole moieties followed by phosphorylation.

  1. Starting Materials: The synthesis begins with commercially available quinazoline derivatives and benzo[d]thiazole compounds.
  2. Reactions: Key reactions may include nucleophilic substitutions, coupling reactions, and phosphorylation steps.
  3. Technical Details: The use of tert-butylsulfonyl groups provides stability during the synthesis process, allowing for selective reactions that yield the desired product without significant side reactions.
Molecular Structure Analysis

The molecular structure of 2-((4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate features several notable components:

  • Core Structure: The compound consists of a quinazoline ring fused with a benzo[d]thiazole unit.
  • Functional Groups: It contains an ether linkage (–O–) and a dihydrogen phosphate group (–OPO₃H₂).
  • 3D Configuration: The spatial arrangement of atoms can significantly influence its biological activity, particularly in its interaction with target proteins.
Chemical Reactions Analysis

In terms of chemical reactivity, 2-((4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate can participate in various reactions:

  1. Phosphorylation Reactions: The dihydrogen phosphate moiety can act as a donor or acceptor in further phosphorylation processes.
  2. Nucleophilic Attack: The nitrogen atoms in the quinazoline and benzo[d]thiazole rings can undergo nucleophilic attack, leading to further functionalization.
  3. Hydrolysis: Under certain conditions, the phosphate group may hydrolyze, affecting the compound's stability and activity.
Mechanism of Action

The mechanism by which 2-((4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate exerts its biological effects primarily involves inhibition of the receptor interacting protein 2 kinase pathway:

  1. Inhibition of Kinase Activity: By binding to the active site of receptor interacting protein 2 kinase, this compound prevents substrate phosphorylation, disrupting downstream signaling pathways involved in inflammation.
  2. Biological Impact: This inhibition can lead to reduced inflammatory responses, making it a potential therapeutic agent for diseases characterized by excessive inflammation.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-((4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate include:

  • Solubility: The compound is typically soluble in organic solvents but may have limited solubility in water due to its complex structure.
  • Stability: It should be stored in a dark place at temperatures between 2°C to 8°C to prevent degradation.
  • Toxicity and Safety: Hazard statements indicate potential risks such as irritation to skin and eyes; safety precautions should be observed when handling.
Applications

The primary application of 2-((4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate lies in its role as a therapeutic agent:

  1. Inflammatory Diseases Treatment: Its ability to inhibit receptor interacting protein 2 kinase makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders.
  2. Research Tool: In pharmacological studies, it serves as a valuable tool for understanding kinase signaling pathways and their implications in disease mechanisms.
Introduction to 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate

Chemical Nomenclature and Structural Elucidation

2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate represents a structurally complex heterocyclic compound with systematic nomenclature defining its molecular architecture precisely. According to IUPAC conventions, the name delineates several key structural features:

  • A quinazoline core substituted at the 4-position with an amino group linked to a benzo[d]thiazole heterocycle
  • A tert-butylsulfonyl moiety at the 6-position
  • A phosphoester group at the 7-position via a 2-hydroxyethoxy linker [1] [3]

The molecular formula is C₂₁H₂₃N₄O₇PS₂, with a molecular weight of 538.53 g/mol [3]. The SMILES notation (O=P(O)(OCCOC1=CC2=NC=NC(NC3=CC=C(SC=N4)C4=C3)=C2C=C1S(=O)(C(C)(C)C)=O) encodes the connectivity, emphasizing the critical bond between the quinazoline C7 and the phosphoethyloxy linker [3].

Table 1: Nomenclature and Identifiers of the Compound

Identifier TypeValue
Systematic Name2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate
CAS Registry Number1579965-12-0
SynonymsGSK2983559; RIPK2-IN-1; Compound 3
Molecular FormulaC₂₁H₂₃N₄O₇PS₂
SMILESO=P(O)(OCCOC1=CC2=NC=NC(NC3=CC=C(SC=N4)C4=C3)=C2C=C1S(=O)(C(C)(C)C)=O

Key structural elements contributing to its biological activity include:

  • Quinazoline-Benzo[d]thiazole Hybrid: Creates an extended planar system facilitating kinase domain insertion.
  • Tert-butylsulfonyl Group: Enhances binding affinity through hydrophobic interactions within the RIPK2 ATP-binding pocket.
  • Phosphoethyloxy Prodrug Moiety: Masked as a dihydrogen phosphate to improve aqueous solubility; enzymatically cleaved in vivo to the active phenol metabolite [2] [5]. X-ray crystallography studies confirm that the benzo[d]thiazol-5-ylamino group occupies a hydrophobic cleft adjacent to the kinase hinge region, while the tert-butylsulfonyl group stabilizes the DFG-out conformation of RIPK2 [1].

Historical Context and Discovery in Heterocyclic Chemistry

This compound emerged from targeted drug discovery efforts in the early 2010s focusing on Receptor-Interacting Protein Kinase 2 (RIPK2) inhibition. Its development was a strategic advancement in heterocyclic medicinal chemistry, addressing limitations of earlier kinase inhibitors:

  • Predecessor Compounds: Initial RIPK2 inhibitors (e.g., benzoxazepinones like GSK583) demonstrated potent kinase inhibition but suffered from suboptimal pharmacokinetic profiles or limited cellular activity [7].
  • Quinazoline Scaffold Optimization: Researchers exploited the quinazoline core—a privileged structure in kinase inhibitor design—due to its ability to form hydrogen bonds with kinase hinge regions. The integration of a benzo[d]thiazole amino group at C4 significantly enhanced selectivity for RIPK2 over related kinases [1] [6].
  • Prodrug Strategy: Incorporation of the dihydrogen phosphate group (patented in WO2014043446A1) marked a breakthrough in solving solubility limitations of the parent phenol compound. This modification increased bioavailability while enabling efficient enzymatic conversion in target tissues [2].

The compound was first disclosed in a 2019 Journal of Medicinal Chemistry report as a "first-in-class" RIP2 kinase clinical candidate [1]. Its optimization leveraged structure-activity relationship (SAR) studies focused on:

  • Sulfonyl Group Modifications: tert-butylsulfonyl provided optimal steric bulk for RIPK2 affinity.
  • Linker Length Variations: Ethoxy spacers balanced metabolic stability and kinase access.
  • Prodrug Selection: Phosphate esters demonstrated superior hydrolysis kinetics compared to acyloxyalkyl alternatives [2] [5].

Significance in Medicinal Chemistry and Drug Design

2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate exemplifies modern prodrug approaches and kinase-targeted design in inflammatory disease therapeutics. Its significance is multi-faceted:

RIPK2 as a Therapeutic Target

RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2) is a pivotal node in NOD1/NOD2 signaling pathways, driving NF-κB and MAPK activation during inflammatory responses [4] [6]. The kinase domain (aa22-287) contains an ATP-binding pocket featuring conserved residues (K47, D146) critical for catalytic activity, while the CARD domain (aa437-520) mediates oligomerization ("RIPosome" formation) upon bacterial infection [4]. This compound's ability to selectively inhibit RIPK2 kinase activity disrupts pro-inflammatory cytokine production (e.g., IL-6, IL-8, TNF-α), positioning it for autoimmune and chronic inflammatory conditions [1] [6].

Table 2: Pharmacological Profile and Selectivity Data

ParameterValue/OutcomeExperimental Context
RIPK2 IC₅₀<10 nMBiochemical kinase assay
Kinase Selectivity>100-fold vs. 98% of 300 kinasesBroad-panel screening
Cellular Activity (IC₅₀)33 nM (TNF-α inhibition)Human PBMCs stimulated by MDP
Predicted Human DoseLow oral dosePK/PD modeling
Key IndicationsInflammatory bowel disease, Blau syndrome, sarcoidosisPatent claims and explant studies

Innovative Drug Design Elements

  • Enhanced Solubility-Bioavailability Balance: The phosphate prodrug (logP ≈ -0.5) offers >100-fold higher aqueous solubility than its active metabolite (logP ≈ 3.8), enabling oral administration while circumstituting the poor absorption of the parent phenol [2] [3].
  • Kinase Selectivity: Molecular modeling confirms that the tert-butylsulfonyl group induces steric hindrance against off-target kinases, while the benzo[d]thiazole nitrogen forms a critical hydrogen bond with RIPK2's hinge residue Glu66 [1] [4].
  • Disease-Modifying Potential: In human IBD explant models, the compound suppresses spontaneous cytokine release (IL-1β, IL-6), validating RIPK2-driven inflammation as a therapeutically addressable mechanism [1] [5].

Therapeutic Expansion Beyond Inflammation

Emerging evidence implicates RIPK2 in tumorigenesis (e.g., breast, ovarian, colorectal cancers), where its overexpression correlates with NF-κB activation and chemotherapy resistance [6]. The compound's ability to modulate tumor microenvironments via cytokine suppression supports its investigation in oncology, particularly for inflammation-associated cancers:

  • Triple-negative breast cancer (TNBC): RIPK2 amplification drives metastasis via JNK/NF-κB.
  • Colorectal cancer: Mir-146a/RIPK2/IL-17 axis promotes progression [6].Combination therapies with TNF inhibitors or immune checkpoint modulators are patented, highlighting broad applicability [5] [6].

Properties

CAS Number

1579965-12-0

Product Name

2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate

IUPAC Name

2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethyl dihydrogen phosphate

Molecular Formula

C21H23N4O7PS2

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C21H23N4O7PS2/c1-21(2,3)35(29,30)19-9-14-15(10-17(19)31-6-7-32-33(26,27)28)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-34-18/h4-5,8-12H,6-7H2,1-3H3,(H,22,23,25)(H2,26,27,28)

InChI Key

MJLYDVMFNHZMLV-UHFFFAOYSA-N

SMILES

CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)SC=N4)OCCOP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

GSK2983559; GSK-2983559; GSK 2983559; GSK2983559 free acid;

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)SC=N4)OCCOP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.